Asp-pNA vs. Glu-pNA Hydrolysis Rate
L-Aspartic acid alpha-4-nitroanilide (Asp-pNA) exhibits a 2.33-fold higher relative hydrolysis rate compared to L-glutamic acid 4-nitroanilide (Glu-pNA) when assayed with aspartyl aminopeptidase (EC 3.4.11.21) from Aspergillus oryzae. In standardized activity assays, Glu-pNA achieves only 43% of the hydrolysis rate measured for Asp-pNA under identical conditions [1]. This differential directly impacts assay sensitivity and detection limits in APA/AAP activity measurements.
| Evidence Dimension | Relative hydrolysis rate |
|---|---|
| Target Compound Data | 100% (reference activity) |
| Comparator Or Baseline | L-Glutamic acid 4-nitroanilide (Glu-pNA): 43% relative activity |
| Quantified Difference | Asp-pNA activity / Glu-pNA activity = 2.33-fold higher |
| Conditions | AAP from Aspergillus oryzae; colorimetric assay measuring p-nitroaniline release |
Why This Matters
Selection of Asp-pNA over Glu-pNA provides >2-fold greater signal-to-noise ratio in APA/AAP detection assays, enabling lower enzyme concentrations to be reliably measured.
- [1] BRENDA:EC3.4.11.21. Activity comparison: Glu-4-nitroanilide activity corresponds to 43% of Asp-4-nitroanilide activity. Enzyme: aspartyl aminopeptidase from Aspergillus oryzae (UniProt Q2UPZ7). View Source
